5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
Description
Properties
IUPAC Name |
5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVSLDAXUIRICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383853 | |
| Record name | 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-41-1 | |
| Record name | 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
-
Nucleophilic Attack : Pivalamidoxime reacts with chloroacetyl chloride, where the amidoxime’s hydroxylamine group attacks the electrophilic carbonyl carbon of the acyl chloride.
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Intermediate Formation : This generates an O-acylated intermediate, which undergoes intramolecular cyclization upon heating.
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Dehydration : Elimination of HCl yields the 1,2,4-oxadiazole ring.
Example Protocol
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Reactants : Pivalamidoxime (1 eq), chloroacetyl chloride (1.2 eq)
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Solvent : Dichloromethane (DCM) at 0°C, then toluene under reflux
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Conditions :
Trichloroacetic Anhydride-Mediated Route
A patent by US3574222A describes an alternative approach using trichloroacetic anhydride (TCAA) for oxadiazole formation. While originally applied to trichloromethyl derivatives, this method can be adapted for chloromethyl groups by substituting chloroacetyl chloride.
Key Steps
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Amidoxime Activation : Pivalamidoxime is treated with TCAA at 35–45°C to form a reactive intermediate.
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Cyclization : Heating to 130–140°C induces ring closure.
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Workup : Extraction with methylene chloride and distillation yield the product.
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 130–140°C | Maximizes cyclization |
| Solvent | Methylene chloride | Improves isolation |
| Molar Ratio (TCAA) | 2:1 (TCAA:amidoxime) | Prevents byproducts |
Yield : 61% (for analogous tert-butyl-trichloromethyl oxadiazole).
Solvent-Free Fusion Method
For industrial scalability, solvent-free fusion of amidoximes with acylating agents offers environmental and cost benefits.
Procedure
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Reactants : Pivalamidoxime hydrochloride (1 eq), chloroacetic anhydride (1.5 eq)
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Conditions :
-
Advantages : Reduced waste, shorter reaction times.
Comparative Analysis of Methods
| Method | Conditions | Yield | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | Reflux, DCM/toluene | 70–85% | High | Moderate (solvent use) |
| TCAA-Mediated | 130–140°C, solvent | 61% | Moderate | Low (high temp.) |
| Solvent-Free Fusion | 120–150°C, neat | 55–65% | High | Low |
| Green Chemistry | 20–40°C, methanol | ~70%* | Moderate | Very low |
*Estimated based on analogous reactions.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under acidic or basic conditions.
Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are commonly used in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole, while oxidation can produce an oxadiazole with a higher oxidation state.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 1,2,4-oxadiazole derivatives, including 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole. For instance, derivatives of oxadiazoles have been developed as apoptosis inducers in cancer cells. A study reported that a compound synthesized from this compound exhibited moderate activity against various cancer cell lines with an IC50 value of approximately 92.4 µM across a panel of eleven types of cancer cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 (colon) | 92.4 |
| Novel Derivative A | MCF-7 (breast) | 0.48 |
| Novel Derivative B | HCT-116 (colon) | 0.19 |
This table summarizes the cytotoxic effects observed in different studies, indicating the potential for further development of these compounds as anticancer agents.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through caspase activation. For example, certain oxadiazole derivatives have shown the ability to arrest cell proliferation at the G1 phase and trigger apoptosis in MCF-7 cells .
Agricultural Chemistry
Fungicidal Properties
This compound has been investigated for its fungicidal properties. Research indicates that oxadiazole derivatives can inhibit the growth of various fungal pathogens. A recent study demonstrated that specific derivatives exhibited superior activity against Sclerotinia sclerotiorum, surpassing traditional fungicides like quinoxyfen .
Table 2: Fungicidal Activity Against Fungal Pathogens
| Compound | Pathogen | EC50 (mg/L) |
|---|---|---|
| This compound | Sclerotinia sclerotiorum | 5.17 |
| Quinoxyfen | Sclerotinia sclerotiorum | 14.19 |
This table illustrates the effectiveness of oxadiazole derivatives compared to established fungicides.
Materials Science
Polymer Chemistry
In materials science, oxadiazoles are being explored for their role as building blocks in polymer synthesis due to their thermal stability and ability to form cross-linked networks. The incorporation of oxadiazole moieties into polymer structures can enhance properties such as thermal resistance and mechanical strength.
Case Study: Synthesis of Polymer Composites
A study demonstrated the successful incorporation of this compound into a polymer matrix to create composites with improved mechanical properties and thermal stability . The research involved characterizing the resulting materials through various analytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Biological Activity
5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₇H₁₁ClN₂O
- Molecular Weight : 174.63 g/mol
- Boiling Point : 95–100 °C at 10 mm Hg
- CAS Number : 175205-41-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits notable anticancer properties, along with other bioactivities such as antimicrobial and anti-inflammatory effects.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles demonstrate significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study reported that a related oxadiazole derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (LXFA 629) .
- Mechanism of Action : The mechanism behind the anticancer activity often involves the induction of apoptosis and inhibition of cell proliferation. For example, flow cytometry assays revealed that certain oxadiazole derivatives can induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner .
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HT-29 | ~92.4 | Apoptosis induction |
| Derivative A | MCF-7 | 0.65 | HDAC inhibition |
| Derivative B | HeLa | 2.41 | Topoisomerase I inhibition |
Notable Findings:
- Antiproliferative Effects : Compounds derived from the oxadiazole scaffold have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Selectivity : Some derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Combination Therapy Potential : Certain oxadiazole derivatives have been tested in combination with existing chemotherapeutics to enhance efficacy and reduce resistance .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The chloromethyl group at position 3 and aromatic/alkyl substituents at position 5 are common in 1,2,4-oxadiazoles. Below is a comparative analysis with structurally related analogs:
Key Observations
Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in 6c) increase electrophilicity at the oxadiazole ring, while electron-donating groups (e.g., p-tolyl in 6b) enhance resonance stability .
Biological Relevance: Pyridinyl and trifluoromethylphenyl analogs exhibit pronounced pharmacological activity, such as antipicornaviral () and CNS-targeting effects (). The tert-butyl derivative may improve blood-brain barrier penetration due to increased lipophilicity .
Q & A
Q. What synthetic strategies are recommended for preparing 5-(tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole, and how should its purity be verified?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting tert-butyl-substituted precursors with chloromethylating agents (e.g., chloromethyl chloride) under controlled temperatures (50–80°C) in aprotic solvents like DMF or THF. Post-synthesis, purity should be confirmed using:
- Elemental analysis to validate stoichiometry.
- Multinuclear NMR (¹H, ¹³C, and ¹⁵N) to confirm structural integrity .
- Single-crystal X-ray diffraction for unambiguous 3D structural determination, as demonstrated in linked oxadiazole/oxadiazole systems .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology :
- IR spectroscopy to identify functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹ and oxadiazole ring vibrations).
- Thermal analysis (DSC/TGA) to assess decomposition profiles and stability up to 250°C, critical for applications requiring thermal resistance .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry tools like Multiwfn and Gaussian be applied to analyze electronic properties and predict reactivity?
- Methodology :
- Multiwfn : Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites. Use electron localization function (ELF) analysis to map electron density distribution in the oxadiazole ring .
- Gaussian 03/09 : Perform DFT calculations (e.g., B3LYP/6-311++G**) to optimize geometry, compute HOMO-LUMO gaps, and predict detonation performance (e.g., detonation velocity >9,000 m/s) for energetic material applications .
Q. What experimental approaches are used to investigate its apoptosis-inducing activity in cancer research?
- Methodology :
- Cell-based assays : Treat cancer cell lines (e.g., T47D breast cancer) with the compound and monitor apoptosis via:
- Flow cytometry with Annexin V/PI staining to quantify apoptotic cells.
- Caspase-3/7 activation assays to confirm caspase-dependent pathways .
- Structure-activity relationship (SAR) : Modify the 3-aryl and 5-heterocyclic substituents to enhance selectivity. For instance, replacing phenyl with pyridyl groups improves target binding (e.g., TIP47 protein inhibition) .
Q. How can its potential as a high-performance energetic material be systematically evaluated?
- Methodology :
- Detonation parameters : Calculate detonation pressure () and velocity () using the Kamlet-Jacobs equations, incorporating experimental density ( g/cm³) and heat of formation data .
- Sensitivity testing : Measure impact sensitivity (e.g., via BAM drop hammer, >160 N) and friction sensitivity (>14 J) to ensure safe handling .
Q. What mechanistic insights explain its reactivity with nucleophiles like KCN?
- Methodology :
- Kinetic studies : React 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles with KCN at varying temperatures (25–80°C). Monitor intermediates via ¹H NMR and LC-MS to identify decyanation pathways.
- Mechanistic hypothesis : The reaction proceeds via SN2 displacement of the chloromethyl group, forming nitrile intermediates that undergo further HCN elimination to yield alkanes .
Methodological Notes
- Avoid commercial sources : Experimental data should be sourced from peer-reviewed studies (e.g., crystallography in , synthetic protocols in ).
- Critical contradictions : While some oxadiazoles show high thermal stability (>250°C), others decompose at lower temperatures; always validate stability via DSC before application .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
